
XCT790
Descripción general
Descripción
XCT790 es un compuesto sintético conocido por su función como agonista inverso selectivo del receptor alfa relacionado con el estrógeno (ERRα). Este compuesto ha atraído una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer. Se ha demostrado que this compound inhibe la actividad transcripcional inducida por ERRα y ha demostrado efectos antitumorales en varias líneas celulares de cáncer .
Aplicaciones Científicas De Investigación
Key Mechanisms:
- ERRα Inhibition: XCT 790 inhibits ERRα activity, which is linked to cell differentiation and energy homeostasis.
- Mitochondrial Uncoupling: XCT 790 acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates, independent of ERRα expression .
Cancer Research Applications
XCT 790 has been extensively studied for its potential in cancer therapy, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.
Case Study: Triple-Negative Breast Cancer
- In vivo studies demonstrated that XCT 790 significantly inhibited tumor growth in MDA-MB-231 xenograft models. The average tumor volume in treated mice was substantially lower compared to controls (292 ± 87.1 mm³ vs. 941 ± 154 mm³) after 35 days .
- XCT 790 treatment led to increased apoptosis markers (p-p53, p27) and reduced expression of anti-apoptotic proteins (Bcl-2), suggesting its role in promoting cancer cell death through mitochondrial-related pathways .
Case Study: Pancreatic Cancer
- A combination treatment of gemcitabine and XCT 790 exhibited synergistic effects, enhancing G0/G1 cell cycle arrest and apoptosis induction compared to either agent alone. This combination altered key proteins associated with cell cycle regulation and apoptosis .
Metabolic Studies
Research has shown that XCT 790 activates AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation occurs through mechanisms that are independent of ERRα.
Effects on Metabolism:
- XCT 790 induces mitochondrial uncoupling, leading to increased oxygen consumption while depleting ATP levels, which may have implications for metabolic disorders .
- The compound's ability to modulate energy production pathways highlights its potential use in studying metabolic syndromes.
Pharmacological Induction of Aggrephagy
Recent studies have identified XCT 790 as a pharmacological inducer of aggrephagy, a selective autophagic process that degrades misfolded proteins.
Case Study: Yeast Model
- In yeast models, XCT 790 treatment resulted in the vacuolar degradation of α-synuclein-EGFP aggregates, demonstrating its potential role in neurodegenerative disease research .
Summary Table of Applications
Mecanismo De Acción
XCT790 ejerce sus efectos uniéndose al dominio de unión al ligando de ERRα, lo que lleva a la inhibición de su actividad transcripcional. Esto da como resultado la regulación negativa de los genes diana involucrados en la proliferación y supervivencia celular. Además, this compound actúa como un desacoplador mitocondrial, interrumpiendo el gradiente electroquímico transmembrana mitocondrial y conduciendo a una disminución en la producción de ATP .
Compuestos Similares:
- Ciclohexilmetil-(1-p-tolilo-1H-indol-3-ilmetil)-amina (Compuesto 1)
- 1-(2,5-dietoxi-bencil)-3-fenil-análogos de área (Compuestos 2 y 3)
Comparación: this compound es único en su alta selectividad y potencia como agonista inverso de ERRα. En comparación con compuestos similares, this compound tiene una mayor afinidad de unión a ERRα, interactuando principalmente con residuos clave en el bolsillo de unión al ligando. Esto da como resultado una inhibición más efectiva de la actividad de ERRα y mayores efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
XCT790 interacts with the estrogen-related receptor alpha (ERRα), acting as a potent and selective inverse agonist . This interaction with ERRα leads to the uncoupling of oxygen consumption from ATP production in mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner without cytotoxicity, and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ERRα, leading to the inhibition of ERRα’s constitutive activity in both biochemical and cell-based assays . This compound has been shown to cause cell cycle arrest at the mitotic phase . It also inhibits Akt and mTOR phosphorylation, but does not significantly affect PI3K levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It significantly inhibits ERRα-induced in vitro transcriptional activity over time . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitochondrial electron transport chain . It uncouples oxygen consumption from ATP production in mitochondria, disrupting the normal metabolic flux .
Transport and Distribution
Given its effects on mitochondrial function, it is likely that this compound is transported to and has effects within the mitochondria .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its effects on mitochondrial function . Its activity within the mitochondria leads to the uncoupling of oxygen consumption from ATP production .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: XCT790 se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave implican la formación de un anillo de tiadiazol y la introducción de grupos trifluorometilo. La ruta sintética típicamente incluye los siguientes pasos:
- Formación del anillo de tiadiazol haciendo reaccionar precursores apropiados en condiciones controladas.
- Introducción de grupos trifluorometilo mediante reacciones de sustitución nucleófila.
- Acoplamiento del anillo de tiadiazol con un grupo metoxi-fenilo para formar el compuesto final .
Métodos de Producción Industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en reactores por lotes, seguido de la purificación utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: XCT790 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir para formar análogos reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos trifluorometilo
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno e hidroperóxido de tert-butilo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas y tioles se utilizan en reacciones de sustitución
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound, así como análogos sustituidos con grupos funcionales modificados .
Comparación Con Compuestos Similares
- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 1)
- 1-(2,5-diethoxy-benzyl)-3-phenyl-area analogues (Compounds 2 and 3)
Comparison: XCT790 is unique in its high selectivity and potency as an inverse agonist of ERRα. Compared to similar compounds, this compound has a stronger binding affinity to ERRα, primarily interacting with key residues in the ligand-binding pocket. This results in more effective inhibition of ERRα activity and greater antitumor effects .
Actividad Biológica
XCT790 is a selective inverse agonist of the estrogen-related receptor alpha (ERRα), primarily recognized for its role in modulating ERRα activity. However, recent studies have revealed that this compound exhibits significant biological activities independent of ERRα, particularly in mitochondrial function and cellular energy metabolism. This article will explore the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates primarily through the following mechanisms:
- ERRα Inhibition : this compound binds to ERRα, inhibiting its activity and leading to decreased expression of ERRα target genes. The compound has an IC50 value of approximately 400 nM for ERRα inhibition .
- Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates. This effect occurs within minutes and is independent of ERRα expression . The compound's action resembles that of classical proton ionophores like FCCP and CCCP.
- Activation of AMPK : this compound activates AMP-activated protein kinase (AMPK) in a dose-dependent manner. This activation is linked to the disruption of energy production pathways, leading to increased cellular stress responses .
Inhibition of Cell Proliferation
This compound has been shown to inhibit cell proliferation across various cancer cell lines:
- Adrenocortical Cancer (ACC) : In vitro studies demonstrated that this compound reduced the growth of H295R cells by impairing cell cycle progression without inducing apoptosis. Instead, it led to necrotic cell death due to energy failure .
- Triple-Negative Breast Cancer (TNBC) : this compound treatment resulted in significant tumor growth inhibition in MDA-MB-231 xenograft models. The compound increased levels of apoptotic markers such as p53 and p21, indicating a shift towards apoptosis in treated cells .
Effects on Mitochondrial Function
This compound's impact on mitochondrial function is profound:
- Mitochondrial Membrane Potential : this compound decreases mitochondrial membrane potential in a dose-dependent manner while not affecting mitochondrial mass. This uncoupling leads to impaired ATP production and increased oxidative stress .
- Oxygen Consumption Rates : Studies showed that oxygen consumption rates significantly increased shortly after this compound exposure, indicating enhanced metabolic activity due to mitochondrial uncoupling .
Study 1: this compound in Adrenocortical Cancer
In a study involving H295R cells, researchers treated the cells with varying concentrations of this compound. The results indicated:
- A dose-dependent reduction in cell proliferation.
- Accumulation of cells in the G0/G1 phase of the cell cycle.
- Decreased expression of PGC-1α, leading to reduced mitochondrial mass .
Concentration (μM) | Cell Proliferation (%) | G0/G1 Phase (%) | PGC-1α Expression |
---|---|---|---|
0 | 100 | 50 | High |
5 | 80 | 65 | Moderate |
10 | 50 | 75 | Low |
Study 2: this compound in Triple-Negative Breast Cancer
In vivo experiments using MDA-MB-231 xenografts demonstrated:
- Significant tumor size reduction after treatment with this compound.
- Enhanced expression of apoptotic proteins and markers related to ER stress.
Treatment Group | Tumor Volume (mm³) | p53 Expression Level | Ki67 Proliferation Index |
---|---|---|---|
Control | 941 ± 154 | Low | High |
This compound | 292 ± 87.1 | High | Low |
Propiedades
IUPAC Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNFOOGGLSBBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F9N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426088 | |
Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725247-18-7 | |
Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.